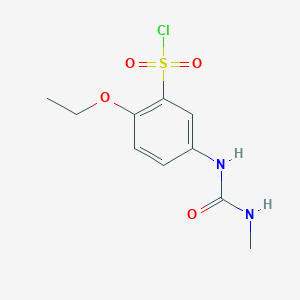

2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride

Description

BenchChem offers high-quality 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethoxy-5-(methylcarbamoylamino)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O4S/c1-3-17-8-5-4-7(13-10(14)12-2)6-9(8)18(11,15)16/h4-6H,3H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKFBZVNSKFURZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NC(=O)NC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374475 | |

| Record name | 2-Ethoxy-5-[(methylcarbamoyl)amino]benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680618-13-7 | |

| Record name | 2-Ethoxy-5-[[(methylamino)carbonyl]amino]benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=680618-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-5-[(methylcarbamoyl)amino]benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride, a molecule of significant interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, the following sections will delve into its chemical properties, a plausible synthetic route based on established organic chemistry principles, its reactivity, and its potential applications, particularly in the development of novel therapeutics.

Molecular Profile and Physicochemical Properties

2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride is a substituted aromatic sulfonyl chloride. The presence of the ethoxy, methyl-ureido, and sulfonyl chloride functional groups imparts a unique combination of reactivity and potential for biological activity.

Chemical Structure:

Caption: Proposed two-step synthesis of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride.

Step-by-Step Experimental Protocol (Proposed):

Part 1: Synthesis of 1-Ethoxy-4-(3-methylureido)benzene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-ethoxyaniline in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Reagent Addition: Cool the solution in an ice bath. Slowly add an equimolar amount of methyl isocyanate dropwise from the dropping funnel. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, the product, 1-Ethoxy-4-(3-methylureido)benzene, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Synthesis of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride

-

Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the evolved HCl gas), place the purified 1-Ethoxy-4-(3-methylureido)benzene.

-

Chlorosulfonation: Cool the flask in an ice-salt bath. Slowly add an excess of chlorosulfonic acid (typically 3-5 equivalents) dropwise. This reaction is highly exothermic and releases hydrogen chloride gas; therefore, it must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Reaction Monitoring and Completion: After the addition, the reaction mixture is typically stirred at a controlled temperature (e.g., 0-10°C) for a specified period. The reaction progress can be monitored by quenching a small aliquot in ice water and analyzing the precipitate.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride, will precipitate as a solid. The solid is then collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents in the first step is critical as isocyanates are highly reactive towards water, which would lead to the formation of unwanted byproducts.

-

Temperature Control: The exothermic nature of both the ureido formation and chlorosulfonation reactions necessitates careful temperature control to prevent side reactions and ensure the stability of the desired product.

-

Excess Chlorosulfonic Acid: An excess of chlorosulfonic acid is used to ensure complete conversion of the starting material and to act as the solvent for the reaction.

-

Quenching on Ice: Pouring the reaction mixture onto ice serves to hydrolyze the excess chlorosulfonic acid and precipitate the water-insoluble sulfonyl chloride product.

Chemical Reactivity and Stability

The reactivity of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride is primarily dictated by the sulfonyl chloride group. This functional group is a strong electrophile and readily reacts with nucleophiles.

Reaction with Amines to Form Sulfonamides:

The most significant reaction of this compound in the context of drug discovery is its reaction with primary and secondary amines to form the corresponding sulfonamides. [1]This reaction is the cornerstone of the synthesis of a vast number of biologically active molecules. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrogen chloride.

Caption: General reaction of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride with amines.

Stability:

Benzenesulfonyl chlorides are generally sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. [2]Therefore, 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride should be stored in a dry, cool environment. [3]

Applications in Drug Development

The core value of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride lies in its potential as a building block for the synthesis of novel drug candidates. The resulting ureido-substituted benzenesulfonamides have shown significant promise in various therapeutic areas.

Carbonic Anhydrase Inhibition:

A prominent application of ureido-substituted benzenesulfonamides is in the inhibition of carbonic anhydrases (CAs). [4][5]CAs are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms of CA, such as CA IX and CA XII, are overexpressed in various tumors and are associated with tumor progression and metastasis. [4]The development of selective inhibitors for these tumor-associated CAs is a promising strategy in cancer therapy. The ureido group in these molecules can form crucial hydrogen bonds with the enzyme's active site, contributing to their high affinity and selectivity. [5] Other Potential Applications:

The versatile nature of the sulfonamide group means that derivatives of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride could also be explored as:

-

Kinase inhibitors: The sulfonamide moiety is a common feature in many kinase inhibitors.

-

Antimicrobial agents: Sulfonamides were among the first classes of antibiotics discovered and continue to be a source of new antimicrobial drug candidates.

-

Diuretics and Anticonvulsants: Other classes of drugs that often incorporate a sulfonamide functional group.

Analytical Characterization

A comprehensive analytical approach is necessary to confirm the identity and purity of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride.

Analytical Techniques Summary:

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and purity assessment. | The spectra would show characteristic peaks for the ethoxy, methyl, and aromatic protons and carbons, confirming the molecular structure. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the S=O stretch of the sulfonyl chloride, the C=O stretch of the ureido group, and N-H stretches would be observed. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak would indicate a high degree of purity. |

Safety and Handling

While a specific safety data sheet (SDS) for 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride is not widely available, the safety precautions for closely related benzenesulfonyl chlorides should be strictly followed.

General Safety Precautions:

-

Corrosive: Benzenesulfonyl chlorides are corrosive and can cause severe skin burns and eye damage. [2]* Lachrymator: They are often lachrymatory (tear-inducing).

-

Moisture Sensitive: Reacts with water to produce hydrochloric acid and the corresponding sulfonic acid. [2]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood, wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. [2]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents. [3]

Conclusion

2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride is a valuable synthetic intermediate with significant potential in drug discovery. Its ability to serve as a precursor for a diverse range of ureido-substituted benzenesulfonamides, a class of compounds with proven biological activity, makes it a molecule of high interest for medicinal chemists. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, offering a solid foundation for researchers and drug development professionals working with this and related compounds.

References

-

The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

- Benzenesulfonyl-ureas and process for their manufacture. (1969). Google Patents.

- Angeli, A., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry, 54(6), 1896-1902.

- Ross, W. C. J. (1974). Cytotoxic compounds. Part XXI. Chloro-, methoxy-, and methoxy-carbonyl-derivatives of (bis-2-chloroethylamino)-phenols and -anilines. Journal of the Chemical Society, Perkin Transactions 1, 1907-1912.

- Ronca, R., et al. (2025). An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. fishersci.com [fishersci.com]

- 3. chemscene.com [chemscene.com]

- 4. Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride

This guide provides a comprehensive technical overview of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride, a substituted aromatic sulfonyl chloride of interest in synthetic and medicinal chemistry. Given the limited availability of specific experimental data for this compound, this document outlines its known properties and presents a robust framework of established methodologies for its synthesis, purification, and detailed physicochemical characterization. The protocols and analyses described herein are grounded in well-established principles for sulfonyl chlorides and urea-containing compounds, providing researchers, scientists, and drug development professionals with a practical guide to fully characterize this molecule.

Introduction and Molecular Overview

2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride is a multifunctional organic compound. Its structure incorporates a highly reactive sulfonyl chloride group, a common precursor for sulfonamides, which are a cornerstone in pharmaceutical development.[1] The presence of the ethoxy and methyl-ureido substituents on the benzene ring is expected to modulate the molecule's reactivity, solubility, and potential biological interactions. Substituted benzenesulfonyl chlorides are crucial intermediates in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and dyes.[2]

The strategic placement of the urea and ethoxy groups suggests potential for this molecule to serve as a scaffold in drug discovery, where such functionalities can influence pharmacokinetic properties and target binding. This guide provides a systematic approach to understanding and characterizing this compound from first principles.

Caption: Chemical structure of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride.

Known Molecular and Computed Physicochemical Properties

While extensive experimental data is not publicly available, key identifiers and computationally predicted properties have been reported. These serve as a foundational dataset for guiding experimental design.

| Property | Value | Source |

| CAS Number | 680618-13-7 | [3] |

| Molecular Formula | C₁₀H₁₃ClN₂O₄S | [3] |

| Molecular Weight | 292.74 g/mol | [3] |

| Purity | ≥96% (as commercially available) | [3] |

| Topological Polar Surface Area (TPSA) | 84.5 Ų | [3] |

| LogP (Predicted) | 1.7641 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Rotatable Bonds | 4 | [3] |

Expert Interpretation: The TPSA and predicted LogP values suggest moderate polarity and membrane permeability, which are often desirable characteristics in drug candidates. The presence of two hydrogen bond donors and four acceptors indicates the potential for specific interactions with biological targets. The sulfonyl chloride moiety makes the compound highly reactive and sensitive to moisture.

Synthesis and Purification: A Proposed Workflow

The synthesis of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride can be logically approached through a multi-step sequence starting from a commercially available precursor. The following proposed synthesis is based on established methods for the preparation of substituted benzenesulfonyl chlorides.[4][5][6]

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Chlorosulfonation of the Urea Precursor

This protocol details the final and most critical step in the proposed synthesis.

-

Reagent Preparation: In a fume hood, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Add 1-(4-Chloro-3-ethoxyphenyl)-3-methylurea (1.0 eq) to the flask.

-

Reaction Setup: Cool the flask to 0 °C in an ice bath. Slowly add chlorosulfonic acid (3.0-5.0 eq) via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. The crude product should precipitate as a solid.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Purification: Dry the crude solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of flame-dried glassware and a nitrogen atmosphere is crucial because sulfonyl chlorides readily hydrolyze in the presence of water.[7][8]

-

Excess Chlorosulfonic Acid: Chlorosulfonic acid serves as both the reagent and the solvent in this reaction, driving the reaction to completion.

-

Low Temperature: The initial slow addition at 0 °C is a critical safety measure to control the highly exothermic reaction between the organic substrate and the strong acid.

-

Ice Quench: Pouring the reaction mixture onto ice serves to both precipitate the water-insoluble product and safely decompose the excess chlorosulfonic acid.

Structural Elucidation and Spectroscopic Analysis

A multi-faceted analytical approach is required to unambiguously confirm the structure and assess the purity of the synthesized compound.[9]

Caption: Logical workflow for physicochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed molecular structure.[10]

-

Solvent Choice: Due to the reactivity of the sulfonyl chloride, a dry, non-protic NMR solvent such as CDCl₃ or Acetone-d₆ is required.[11]

-

¹H NMR (Proton NMR):

-

Aromatic Protons: Three distinct signals are expected in the aromatic region (typically 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns (e.g., doublet, doublet of doublets) will confirm the 1,2,4-substitution pattern.

-

Ethoxy Group: A quartet around 4.0-4.3 ppm (CH₂) and a triplet around 1.3-1.5 ppm (CH₃) are characteristic of the ethoxy group.

-

Urea Protons: Two signals for the N-H protons are expected, which may be broad. The methylurea N-H may show coupling to the methyl protons. A doublet around 2.8 ppm is expected for the methyl group (CH₃) of the urea moiety, coupled to the adjacent N-H.

-

-

¹³C NMR (Carbon NMR):

-

Ten distinct carbon signals are expected. The chemical shifts will be indicative of the electronic environment of each carbon atom. The carbonyl carbon of the urea will appear significantly downfield (around 155-160 ppm). Aromatic carbons will be in the 110-160 ppm range, and the aliphatic carbons of the ethoxy and methyl groups will be upfield.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.[9][12]

-

Sulfonyl Chloride (SO₂Cl): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[9]

-

Carbonyl (C=O) of Urea: A strong absorption band is expected in the region of 1640-1680 cm⁻¹.

-

N-H Stretching: One or two bands in the 3200-3400 cm⁻¹ region, corresponding to the N-H bonds of the urea group.

-

C-O Stretching: A strong band for the aryl-alkyl ether linkage is expected around 1200-1250 cm⁻¹.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, further confirming the structure.[13]

-

Ionization Method: Electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.

-

Expected Molecular Ion: The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]+ or protonated molecule [M+H]+ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the chlorine radical, elimination of SO₂, and cleavage of the S-N or C-S bonds.[14][15] The fragmentation of the urea and ethoxy side chains would also be expected.

Chromatographic Analysis and Physicochemical Properties

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound.

-

Methodology: A reversed-phase HPLC method would be appropriate.[16]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both likely containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

-

Detection: UV detection at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm).

-

-

Validation: The method should be validated for linearity, accuracy, and precision to be used for quantitative purity assessment.

Melting Point Determination

The melting point is a crucial physical property that indicates the purity of a crystalline solid. A sharp melting range suggests a high degree of purity.

Solubility Assessment

A qualitative or quantitative assessment of solubility in a range of solvents (e.g., water, buffers at different pH values, organic solvents like ethanol, DMSO, and dichloromethane) is essential for planning subsequent reactions or biological assays.

Reactivity, Handling, and Storage

Reactivity: The sulfonyl chloride group is a potent electrophile, highly susceptible to nucleophilic attack.[17][18]

-

Hydrolysis: It will react readily with water to form the corresponding sulfonic acid.[7] This necessitates handling under anhydrous conditions.

-

Reaction with Nucleophiles: It will react with amines to form sulfonamides, with alcohols to form sulfonate esters, and with other nucleophiles.[19][20] The reaction rate is influenced by the electronic nature of the substituents on the benzene ring.[21]

Safe Handling and Storage:

-

Personal Protective Equipment (PPE): Due to its corrosive nature, appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[22] All manipulations should be performed in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation.[3][8] Recommended storage is often at 2-8°C.[3]

Conclusion

While 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride is not a widely characterized compound, its structure suggests significant potential as a versatile intermediate in chemical synthesis. This guide provides a comprehensive framework for its synthesis and detailed physicochemical characterization based on established scientific principles. By following the outlined workflows for synthesis, purification, and analysis, researchers can confidently prepare and validate the structure and purity of this compound, enabling its effective use in drug discovery and other areas of chemical research.

References

-

PubChem. Benzenesulfonyl chloride. Available from: [Link]

- Robertson, R. E., & Rossall, B. (1971). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450.

- Rogna, O. J., & Williams, A. (1972). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1764-1766.

- Li, Y., et al. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Journal of Pharmaceutical and Biomedical Analysis, 219, 114948.

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Available from: [Link]

- Google Patents. Preparation method of substituted benzene sulfonyl chloride.

-

HoriazonChemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Available from: [Link]

-

ResearchGate. Infrared spectra simulation for some sulfonamides by using semi-empirical methods. Available from: [Link]

-

MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Available from: [Link]

-

Preprints.org. Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Available from: [Link]

-

Journal of the Chemical Society B: Physical Organic. Mass Spectra of Some Sulfinate Esters and Sulfones. Available from: [Link]

-

NIH National Center for Biotechnology Information. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Available from: [Link]

-

Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available from: [Link]

-

ResearchGate. The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Infrared study of the surface reaction of gaseous sulphuryl chloride with metal carboxylates. Available from: [Link]

-

Suplementary Information. Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]

-

ResearchGate. Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. Available from: [Link]

-

ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Available from: [Link]

-

ResearchGate. Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use. Available from: [Link]

-

ResearchGate. Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Available from: [Link]

-

Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available from: [Link]

-

Royal Society of Chemistry. Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Available from: [Link]

- Google Patents. Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride.

-

PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Available from: [Link]

-

NIH National Center for Biotechnology Information. Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

American Chemical Society. Development of C-H Insertion on Sulfonyl Compounds. Available from: [Link]

- Google Patents. Production of aromatic disulfides.

-

YouTube. Chapter 2.7: Examining Infrared Spectra | Introduction to Spectroscopy by Pavia,Lampman,Kriz,Vyvyan. Available from: [Link]

-

Eurisotop. NMR Solvent data chart. Available from: [Link]

-

PubChem. 2,5-Dichloro-4-ethoxybenzenesulfonyl chloride. Available from: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]

- 7. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. acdlabs.com [acdlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. eurisotop.com [eurisotop.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. scilit.com [scilit.com]

- 20. researchgate.net [researchgate.net]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth, technical framework for elucidating the mechanism of action of the novel compound, 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride. As a molecule integrating both sulfonylurea and benzenesulfonamide moieties, it presents a compelling case for a multi-faceted biological activity profile. This document will not only propose a primary hypothesized mechanism based on its structural lineage but will also furnish a comprehensive, field-proven experimental strategy to systematically investigate its molecular targets and cellular effects.

Compound Overview and Structural Rationale

2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride is a synthetic organic compound with the molecular formula C₁₀H₁₃ClN₂O₄S and a molecular weight of 292.74 g/mol [1][2]. Its chemical structure is characterized by a central benzene ring substituted with an ethoxy group, a methyl-ureido group, and a sulfonyl chloride group.

Table 1: Physicochemical Properties of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride

| Property | Value | Source |

| CAS Number | 680618-13-7 | [1] |

| Molecular Formula | C₁₀H₁₃ClN₂O₄S | [1][2] |

| Molecular Weight | 292.74 | [1] |

| Synonyms | 2-ETHOXY-5-(3-METHYLUREIDO) BENZENE-1-SULFONYL CHLORIDE | [1] |

The presence of the sulfonylurea functional group is of paramount significance. This moiety is the cornerstone of a class of drugs widely used in the management of type 2 diabetes mellitus. Their primary mechanism involves the stimulation of insulin secretion from pancreatic β-cells. Conversely, the benzenesulfonamide scaffold is prevalent in a diverse array of therapeutic agents, including diuretics, and more recently, targeted anticancer therapies, often functioning as enzyme inhibitors. This structural duality forms the basis of our primary hypothesis.

Hypothesized Mechanism of Action: A Dual-Pronged Approach

Given the lack of specific literature on 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride, we propose a primary and a secondary hypothesized mechanism of action based on its constituent chemical functionalities.

Primary Hypothesis: Modulation of Pancreatic β-Cell Function via KATP Channel Inhibition

The structural similarity to sulfonylureas strongly suggests that 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride may act as an insulin secretagogue. This action is likely mediated through the inhibition of ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells. These channels are complex hetero-octamers composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits[3].

The proposed signaling cascade is as follows:

-

Binding to SUR1: The compound is hypothesized to bind to the SUR1 subunit of the KATP channel.

-

KATP Channel Closure: This binding event induces a conformational change that closes the KATP channel, reducing the efflux of potassium ions (K⁺).

-

Membrane Depolarization: The decreased K⁺ permeability leads to the depolarization of the β-cell membrane.

-

Calcium Influx: Depolarization activates voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular calcium ions (Ca²⁺).

-

Insulin Exocytosis: The rise in intracellular Ca²⁺ concentration triggers the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.

Caption: Hypothesized signaling pathway for insulin secretion.

Secondary Hypothesis: Enzyme Inhibition in Pathological Contexts

The benzenesulfonamide moiety is a well-established pharmacophore known to inhibit various enzymes. Therefore, it is plausible that 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride could exhibit biological activity through enzyme inhibition, which could be relevant in oncology. Two potential targets are:

-

Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs[4][5]. Certain CA isoforms are overexpressed in tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.

-

PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer[6][7][8]. Benzenesulfonamide derivatives have been developed as inhibitors of this pathway.

A Phased Experimental Approach to Elucidate the Mechanism of Action

To systematically investigate the proposed mechanisms, a multi-phased experimental workflow is recommended. This approach ensures a logical progression from broad phenotypic screening to specific target validation.

Caption: A multi-phased experimental workflow.

Phase 1: Phenotypic Screening

The initial step is to perform cell-based assays to observe the broad biological effects of the compound.

Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

Objective: To determine if the compound potentiates insulin secretion in a glucose-dependent manner.

-

Cell Line: MIN6 mouse insulinoma cells or primary pancreatic islets.

-

Methodology:

-

Culture cells to 80-90% confluency.

-

Pre-incubate cells in a low-glucose (e.g., 2.8 mM) Krebs-Ringer bicarbonate buffer (KRBH) for 1-2 hours to establish a basal insulin secretion rate.

-

Replace the buffer with fresh KRBH containing either low (2.8 mM) or high (e.g., 16.7 mM) glucose, with and without various concentrations of the test compound. Include a known sulfonylurea (e.g., glibenclamide) as a positive control.

-

Incubate for 1-2 hours at 37°C.

-

Collect the supernatant and measure insulin concentration using an ELISA or HTRF assay[9].

-

Normalize insulin secretion to the total protein content of the cells.

-

-

Expected Outcome: A significant increase in insulin secretion in the presence of high glucose and the test compound compared to high glucose alone would support the primary hypothesis.

Protocol 2: Cancer Cell Line Cytotoxicity Assay

-

Objective: To assess the anti-proliferative or cytotoxic effects of the compound on cancer cells.

-

Cell Lines: A panel of cancer cell lines, particularly those with known dysregulation of the PI3K/mTOR pathway (e.g., MCF-7, PC-3) and a normal, non-cancerous cell line (e.g., MCF-10A) to assess selectivity.

-

Methodology:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the test compound for 48-72 hours.

-

Assess cell viability using a colorimetric assay such as MTT or XTT, which measures mitochondrial metabolic activity.

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

-

-

Expected Outcome: Potent and selective cytotoxicity against cancer cell lines would warrant further investigation into the secondary, enzyme-inhibition hypothesis.

Phase 2: Target Identification and Initial Validation

If phenotypic effects are observed, the next phase focuses on identifying the direct molecular target(s).

Protocol 3: In Vitro Enzyme Inhibition Assays

-

Objective: To directly measure the inhibitory activity of the compound against candidate enzymes.

-

Targets: Recombinant human carbonic anhydrase isoforms (e.g., CA II, CA IX) and key kinases in the PI3K/mTOR pathway (e.g., PI3Kα, mTOR).

-

Methodology:

-

Utilize commercially available assay kits (e.g., fluorescence-based or luminescence-based) for each target enzyme.

-

Perform the assays according to the manufacturer's instructions, including the test compound over a range of concentrations.

-

Determine the IC₅₀ value for each enzyme.

-

-

Causality: A low IC₅₀ value for a specific enzyme provides direct evidence of interaction and inhibition, linking the chemical structure to a molecular function.

Protocol 4: Affinity Purification-Mass Spectrometry

-

Objective: An unbiased approach to identify cellular binding partners of the compound.

-

Methodology:

-

Synthesize a derivative of the compound with an affinity tag (e.g., biotin) that does not disrupt its biological activity.

-

Incubate the biotinylated probe with cell lysates from a responsive cell line.

-

Capture the probe and any bound proteins using streptavidin-coated beads[10].

-

Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Trustworthiness: This method provides a self-validating system by identifying potential targets without prior bias, which can then be confirmed through orthogonal methods.

Phase 3: In-Depth Target Validation

The final phase aims to confirm the interaction between the compound and the identified target(s) in a cellular context.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement in intact cells or cell lysates.

-

Principle: The binding of a ligand (the compound) can stabilize its target protein, leading to an increase in the protein's melting temperature.

-

Methodology:

-

Treat intact cells or cell lysates with the compound or a vehicle control.

-

Heat aliquots of the samples across a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

-

-

Expertise: A shift in the melting curve of the target protein in the presence of the compound is a strong indicator of direct binding in a physiological environment.

Protocol 6: Western Blot Analysis of Downstream Signaling

-

Objective: To determine if the compound modulates the signaling pathway downstream of the identified target.

-

Methodology:

-

Treat responsive cells with the compound for various times and at different concentrations.

-

Prepare cell lysates and separate proteins by SDS-PAGE.

-

Perform Western blotting using antibodies against phosphorylated (activated) and total forms of downstream signaling proteins (e.g., phospho-Akt, phospho-S6K for the PI3K/mTOR pathway).

-

-

Causality: A dose-dependent decrease in the phosphorylation of downstream effectors following treatment with the compound would confirm its inhibitory effect on the upstream target and its functional consequence within the cell.

Conclusion and Future Directions

The dual-functionality inherent in the structure of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride makes it a compelling candidate for novel therapeutic development. The proposed hypotheses—modulation of KATP channels and inhibition of key enzymes in pathology—are grounded in established principles of medicinal chemistry. The detailed experimental workflow provides a robust and logical framework for any research team to systematically elucidate its mechanism of action. By following this guide, researchers can efficiently move from initial phenotypic observations to confident target identification and validation, ultimately defining the therapeutic potential of this intriguing molecule.

References

-

2-Ethoxy-5-(3-ethyl-ureido)-benzenesulfonyl chloride - Oakwood Chemical. [Link]

-

Benzenesulfonyl chloride, 2-(acetylamino)-3,5-dimethoxy- - Substance Details - SRS | US - EPA. [Link]

-

2-Ethoxybenzoyl chloride | C9H9ClO2 | CID 3016397 - PubChem. [Link]

-

Insulin Secretion Assay - Human Cell Design. [Link]

-

PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - Frontiers. [Link]

-

Novel Drug Design - ijarsct. [Link]

-

Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. [Link]

-

Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC. [Link]

-

The Pharmacology of ATP-Sensitive K+ Channels (KATP) - PubMed. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery - PMC. [Link]

-

Novel Drug Delivery Systems: An Important Direction for Drug Innovation Research and Development - PMC. [Link]

-

Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - MDPI. [Link]

-

PI3K/AKT/mTOR pathway - Wikipedia. [Link]

-

Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. [Link]

-

Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry. [Link]

-

Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products | FDA. [Link]

-

PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC. [Link]

-

Drug Design and its Novel Approaches - Longdom. [Link]

-

Pharmacological Profiling of K ATP Channel Modulators: An Outlook for New Treatment Opportunities for Migraine - MDPI. [Link]

-

Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium - MDPI. [Link]

-

What is an Inhibition Assay? - Biobide. [Link]

-

Insulin secretion assays in an engineered MIN6 cell line - PMC. [Link]

-

Pharmacological modulation of K(ATP) channels - ResearchGate. [Link]

-

PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series - YouTube. [Link]

-

Insulin assay using HTRF | BMG LABTECH. [Link]

-

6.4: Enzyme Inhibition - Biology LibreTexts. [Link]

-

Small-molecule Target and Pathway Identification - Broad Institute. [Link]

-

Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - NIH. [Link]

-

(PDF) Novel approaches in Drug Design - ResearchGate. [Link]

-

Enzyme Inhibition | In-vitro In-vivo In-silico Journal. [Link]

-

Experimental Design for Multi-drug Combination Studies Using Signaling Networks - PMC. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. [Link]

-

Targeting PI3K/mTOR Signaling in Cancer - AACR Journals. [Link]

-

Affinity-based target identification for bioactive small molecules - RSC Publishing. [Link]

-

ATP-Sensitive Potassium Channels - Bentham Science. [Link]

-

4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses. [Link]

-

The role of ATP-sensitive potassium channels in cellular function and protection in the cardiovascular system - PMC. [Link]

-

Cracking the Code of Drug Discovery: Small Molecules and Target Identification. [Link]

-

Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes | Journal of Medicinal Chemistry. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride [cymitquimica.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This is particularly true for reactive intermediates such as 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride, a compound of interest in medicinal chemistry. The presence of a highly reactive sulfonyl chloride moiety presents unique challenges for solubility assessment, necessitating a carefully considered approach to solvent selection and experimental design. This in-depth technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. It combines theoretical considerations, including the application of Hansen Solubility Parameters (HSP) for solvent selection, with detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination. The methodologies described herein are designed to ensure data integrity by accounting for the compound's inherent reactivity, providing researchers and drug development professionals with a robust roadmap for characterizing this and similar sulfonyl chloride-containing molecules.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter. For a drug to exert its therapeutic effect, it must first be absorbed into the systemic circulation, a process that is often contingent on its ability to dissolve in physiological fluids. Poor solubility can lead to low and erratic bioavailability, hindering the development of a promising therapeutic agent.

2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride is a molecule with potential applications in drug discovery, likely as a key intermediate in the synthesis of more complex bioactive compounds. Its structure, featuring a sulfonyl chloride group, an ethoxy group, and a methyl-urea moiety, suggests a complex interplay of polarity and reactivity that will govern its solubility profile. The sulfonyl chloride functional group is a potent electrophile, readily reacting with nucleophiles. This inherent reactivity is a double-edged sword: while it makes the compound a versatile synthetic building block, it also complicates the seemingly straightforward task of determining its solubility.

This guide will navigate these complexities, offering a scientifically rigorous approach to characterizing the solubility of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride in a range of common organic solvents. By understanding its solubility, researchers can make informed decisions regarding reaction conditions, purification strategies, and the initial stages of formulation development.

The Challenge of Reactivity: Solvent Selection for a Sulfonyl Chloride

The primary challenge in assessing the solubility of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride lies in its reactivity. Sulfonyl chlorides are known to react with a variety of common nucleophiles, including water, alcohols, and primary and secondary amines, to form sulfonic acids, sulfonate esters, and sulfonamides, respectively.[1] This solvolysis can lead to an overestimation of the true solubility of the parent compound, as the degradation products may themselves be soluble in the test solvent.

Therefore, the selection of appropriate solvents is of utmost importance. Protic solvents, such as alcohols (e.g., methanol, ethanol) and water, should be strictly avoided for solubility studies of this compound, unless the purpose is to study its solvolytic stability. The focus should be on aprotic solvents that are less likely to react with the sulfonyl chloride group.

A recommended starting point for solvent selection includes a diverse range of aprotic solvents spanning different polarity classes:

-

Non-polar: Toluene, Hexanes

-

Polar Aprotic:

-

Ethers: Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane

-

Ketones: Acetone, Methyl ethyl ketone (MEK)

-

Esters: Ethyl acetate

-

Amides: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)

-

Sulfoxides: Dimethyl sulfoxide (DMSO)

-

Nitriles: Acetonitrile

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform

-

Even with aprotic solvents, it is crucial to use anhydrous grades to minimize hydrolysis due to trace amounts of water. A preliminary stability study in the selected solvents is highly recommended before embarking on full-scale solubility determination. This can be achieved by preparing a solution of the compound in the test solvent and monitoring its purity over time using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

Theoretical Prediction of Solubility: An Introduction to Hansen Solubility Parameters

Before extensive experimental work, theoretical models can provide valuable insights into the potential solubility of a compound in different solvents, aiding in the rational selection of a solvent screen. The Hansen Solubility Parameters (HSP) offer a powerful predictive tool for this purpose.[2] The HSP model is based on the principle that "like dissolves like" and quantifies this by dividing the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Arising from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Arising from the energy of hydrogen bonds.

Every solvent and solute can be characterized by its own set of three HSP values. The principle is that substances with similar HSP values are more likely to be miscible. While experimentally determined HSP values for 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride are not available, they can be estimated using group contribution methods. Software packages are available that can calculate these parameters based on the molecular structure.

By comparing the estimated HSP of the solute with the known HSP of a range of solvents, a researcher can pre-select solvents that are most likely to be good candidates for dissolving the compound. This approach can save significant time and resources by narrowing down the experimental solvent screen. However, it is important to note that HSP is a predictive tool and experimental verification is always necessary.[3]

Experimental Determination of Solubility: A Dual Approach

For a comprehensive understanding of a compound's solubility, it is beneficial to determine both its kinetic and thermodynamic solubility.

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method often used in early drug discovery to quickly assess the solubility of a large number of compounds.[4][5] It measures the concentration of a compound in a saturated solution that is formed rapidly, typically by adding a concentrated DMSO stock solution to an aqueous buffer or, in this case, an organic solvent. The resulting value is not a true equilibrium solubility but is often a good indicator of potential solubility issues.

This protocol is adapted for organic solvents and aims to identify the concentration at which the compound precipitates.

Materials:

-

2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride

-

Anhydrous DMSO

-

Selected anhydrous aprotic organic solvents

-

96-well microtiter plates (clear bottom)

-

Nephelometer

-

Automated liquid handler (recommended for high throughput)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in anhydrous DMSO (e.g., 50 mM).

-

Plate Setup: Using an automated liquid handler or manual pipetting, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

-

Solvent Addition: Add the selected organic solvent to each well to achieve a range of final compound concentrations (e.g., from 1 µM to 200 µM).

-

Mixing and Incubation: Mix the contents of the plate thoroughly by shaking for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[4][6]

-

Nephelometric Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant increase in light scattering is observed compared to a blank (solvent with DMSO only).

Causality Behind Experimental Choices:

-

DMSO as the initial solvent: DMSO is a powerful solvent capable of dissolving a wide range of organic compounds, making it ideal for preparing a concentrated stock solution.

-

Nephelometry: This technique is highly sensitive to the presence of suspended particles (precipitate), providing a rapid and quantitative measure of insolubility.[7]

Thermodynamic Solubility Assessment

Thermodynamic solubility, also known as equilibrium solubility, is the true measure of a compound's solubility. It is determined by allowing a surplus of the solid compound to equilibrate with the solvent over an extended period until the concentration of the dissolved compound is constant.[8] The shake-flask method is the gold standard for determining thermodynamic solubility.

Materials:

-

2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride (solid)

-

Selected anhydrous aprotic organic solvents

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (PTFE, 0.22 µm)

-

HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a glass vial. The excess solid should be visually apparent throughout the experiment.

-

Solvent Addition: Add a known volume of the selected anhydrous organic solvent to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for an extended period (typically 24-48 hours) to ensure saturation is reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent (if necessary) and analyze the concentration of the dissolved compound using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution reaches saturation.

-

Extended Equilibration Time: Allows the system to reach a true thermodynamic equilibrium between the dissolved and undissolved compound.

-

Filtration: Crucial for removing any undissolved microparticles that could lead to an overestimation of solubility.

-

HPLC Quantification: Provides a highly accurate and specific method for determining the concentration of the compound, and can also be used to monitor for any degradation.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison between different solvents.

Quantitative Data Summary

A table summarizing the quantitative solubility data is highly recommended.

| Organic Solvent | Solvent Class | Kinetic Solubility (µM) | Thermodynamic Solubility (mg/mL) |

| Toluene | Non-polar | [Experimental Value] | [Experimental Value] |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | [Experimental Value] | [Experimental Value] |

| Acetone | Polar Aprotic (Ketone) | [Experimental Value] | [Experimental Value] |

| Ethyl Acetate | Polar Aprotic (Ester) | [Experimental Value] | [Experimental Value] |

| Acetonitrile | Polar Aprotic (Nitrile) | [Experimental Value] | [Experimental Value] |

| Dichloromethane (DCM) | Polar Aprotic (Chlorinated) | [Experimental Value] | [Experimental Value] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic (Amide) | [Experimental Value] | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic (Sulfoxide) | [Experimental Value] | [Experimental Value] |

Visualization of Experimental Workflow

A diagram illustrating the workflow for thermodynamic solubility determination can aid in understanding the experimental process.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The determination of the solubility of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride in organic solvents is a critical step in its development and application in chemical synthesis and drug discovery. This guide has outlined a comprehensive strategy that addresses the inherent reactivity of the sulfonyl chloride functional group through careful solvent selection and robust experimental protocols. By employing a dual approach of kinetic and thermodynamic solubility measurements, researchers can obtain a thorough understanding of the compound's solubility profile. The integration of theoretical predictions using Hansen Solubility Parameters further enhances the efficiency of the experimental design. The methodologies presented herein provide a self-validating system for generating reliable and reproducible solubility data, empowering scientists to make data-driven decisions in their research and development endeavors.

References

-

Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). ResearchGate. [Link]

-

Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025). RSC Publishing. [Link]

-

Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

Sulfonyl halide. Wikipedia. [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

In-vitro Thermodynamic Solubility. Protocols.io. [Link]

-

Harnessing Hansen Solubility Parameters to Predict Organogel Formation. (2025). ResearchGate. [Link]

-

Hansen Solubility Parameters. [Link]

-

Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. (2022). UCL Discovery - University College London. [Link]

Sources

- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. inventivapharma.com [inventivapharma.com]

- 6. enamine.net [enamine.net]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl Chloride

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of N-substituted sulfonamides utilizing 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride as a key intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It outlines the underlying reaction mechanism, a step-by-step experimental procedure, methods for purification, and a thorough guide to the characterization of the final products using modern analytical techniques. Furthermore, this guide offers insights into the causality behind experimental choices and includes a troubleshooting section to address potential challenges, thereby providing a self-validating framework for the successful synthesis and characterization of this important class of compounds.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group, R-SO₂NR'R'', is a cornerstone in medicinal chemistry and drug discovery. Compounds bearing this moiety exhibit a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties. The ability of the sulfonamide group to act as a bioisostere for carboxylic acids, coupled with its unique hydrogen bonding capabilities and increased metabolic stability compared to amides, makes it an attractive scaffold for the design of novel therapeutic agents.[1][2]

The starting material, 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride, is a bespoke building block for the synthesis of a diverse library of sulfonamides. The presence of the ethoxy and methyl-ureido substituents allows for the modulation of physicochemical properties such as solubility, lipophilicity, and protein-binding affinity in the final compounds. This guide provides a robust and reproducible protocol for the coupling of this versatile sulfonyl chloride with a range of primary and secondary amines.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of sulfonamides from sulfonyl chlorides and amines proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base, such as pyridine or triethylamine, is typically added to the reaction mixture to neutralize the hydrochloric acid generated as a byproduct, driving the reaction to completion.[3][4][5]

Caption: Mechanism of Sulfonamide Synthesis.

Experimental Protocol

This protocol provides a general method for the synthesis of N-substituted 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonamides. The specific amine used will determine the final product.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Supplier |

| 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride | 680618-13-7 | 292.74 | ChemScene |

| Amine (e.g., Aniline) | 62-53-3 | 93.13 | Sigma-Aldrich |

| Pyridine (anhydrous) | 110-86-1 | 79.10 | Sigma-Aldrich |

| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | Fisher Scientific |

| Hydrochloric Acid (1 M aq.) | 7647-01-0 | 36.46 | VWR |

| Sodium Bicarbonate (saturated aq.) | 144-55-8 | 84.01 | VWR |

| Brine (saturated aq. NaCl) | 7647-14-5 | 58.44 | VWR |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Sigma-Aldrich |

| Silica Gel (for column chromatography) | 7631-86-9 | - | Merck |

| Solvents for chromatography (e.g., Hexane, Ethyl Acetate) | - | - | VWR |

Equipment

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Melting point apparatus

-

Analytical instruments (NMR, IR, MS)

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for sulfonamide synthesis.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired amine (1.0 eq.) and anhydrous pyridine (1.2 eq.). Dissolve the mixture in anhydrous dichloromethane (DCM).

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Hexane:Ethyl Acetate).

-

Workup: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Column Chromatography: If recrystallization is ineffective, purify the crude product by flash column chromatography on silica gel.[6] A gradient elution system, for example, from hexane to ethyl acetate, is often effective.

Characterization of the Synthesized Sulfonamide

A thorough characterization of the purified product is essential to confirm its identity and purity. Below are the expected analytical data for a representative product, N-(4-methoxyphenyl)-2-ethoxy-5-(3-methyl-ureido)-benzenesulfonamide.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group, the methyl-ureido group, and the sulfonamide N-H proton. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

Aromatic Protons: Signals in the range of 6.5-8.0 ppm.[7][8][9]

-

Sulfonamide N-H: A broad singlet that may appear between 9.0-11.0 ppm, which is exchangeable with D₂O.

-

Ureido N-H: Two distinct signals for the two N-H protons of the urea moiety.

-

Ethoxy Group: A quartet around 4.0 ppm (O-CH₂) and a triplet around 1.4 ppm (CH₃).

-

Methyl-ureido Group: A singlet or doublet around 2.7 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for all unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretching: Bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the sulfonamide and ureido groups.

-

C=O Stretching: A strong absorption band around 1650 cm⁻¹ for the carbonyl group of the urea moiety.

-

S=O Stretching: Two strong characteristic absorption bands for the sulfonyl group, typically in the ranges of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).[10]

-

C-O Stretching: An absorption band for the ethoxy group around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion: The mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺ in ESI) corresponding to the calculated molecular weight of the product.

-

Fragmentation: A characteristic fragmentation pattern for sulfonamides is the loss of sulfur dioxide (SO₂), resulting in a fragment ion at [M-64]⁺.[11][12]

Safety Precautions

-

Sulfonyl Chlorides: 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride is a sulfonyl chloride and should be handled with care. Sulfonyl chlorides are corrosive and lachrymatory. They react with water and other nucleophiles.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and performing the reaction.

-

Fume Hood: All manipulations should be carried out in a well-ventilated fume hood.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Incomplete reaction- Loss of product during workup | - Ensure anhydrous conditions.- Use a slight excess of the sulfonyl chloride.- Allow the reaction to run for a longer duration.- Be careful during the aqueous extraction steps. |

| Impure Product | - Presence of unreacted starting materials- Side reactions | - Optimize the purification method (recrystallization solvent or chromatography gradient).- Ensure the purity of the starting materials. |

| "Oiling Out" during Recrystallization | - Product is melting in the hot solvent- High impurity level | - Use a lower boiling point solvent for recrystallization.- Purify the crude product by column chromatography before attempting recrystallization. |

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of novel N-substituted sulfonamides from 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride. The comprehensive guidelines for reaction execution, purification, and characterization will enable researchers to efficiently generate and validate new chemical entities for further investigation in drug discovery and development programs. The principles and techniques described herein are broadly applicable to the synthesis of a wide array of sulfonamide derivatives.

References

- Chibale, K., Haupt, H., Kendrick, H., Yardley, V., Saravanamuthu, A., & Fairlamb, A. (2001). Antiprotozoal and cytotoxicity evaluation of sulfonamide and urea analogues of quinacrine. Bioorganic & Medicinal Chemistry Letters, 11(20), 2673-2676.

- Choudhary, A., Naim, M. J., & Alam, M. J. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Current Drug Research Reviews, 12(2), 116-136.

- LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

- Naaz, F., Srivastava, P., Singh, A., & Singh, R. K. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2296.

- Nocentini, A., Gratteri, P., & Supuran, C. T. (2020). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. Molecules, 25(21), 5123.

-

Rochester University. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

-

RSC. (n.d.). FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. ResearchGate. Retrieved from [Link]

- S. Food and Drug Administration. (2009). Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service.

- Supuran, C. T. (2013). Binding affinity of substituted ureido-benzenesulfonamide ligands to the carbonic anhydrase receptor: a theoretical study of enzyme inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 846-852.

-

Vedantu. (2024). An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine reactions. Chemistry LibreTexts. Retrieved from [Link]

- Wiley. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(10), 1369-1376.

- Wiley. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(18), 2095-2104.

-

YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved from [Link]

-

YouTube. (2023). An amine on reaction with benzenesulphonyl chloride produces a comp... Retrieved from [Link]

-

YouTube. (2023). Silica gel column preparation and compound purification. Retrieved from [Link]

- Zhang, Y., & Bolshan, Y. (2019). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 84(15), 9845-9851.

- Bartzatt, R., Cirillo, S. L. G., & Cirillo, J. D. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of...

- Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.

- Google Patents. (n.d.). US4713489A - Preparation of N-substituted arylsulfonamides.

- Google Patents. (n.d.). US2953578A - Sulfonyl urea compounds and a process of making same.

-

NIH. (n.d.). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from [Link]

-

NIH. (n.d.). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-